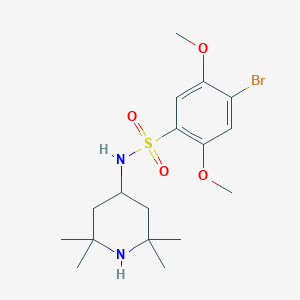
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as TAK-220, is a promising drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been investigated for its ability to selectively block the chemokine receptor CCR5.
Mécanisme D'action
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide selectively blocks the chemokine receptor CCR5, which is expressed on various immune cells such as T cells, macrophages, and dendritic cells. By blocking this receptor, the compound inhibits the migration and activation of these cells, which play a crucial role in the immune response. This mechanism of action has been extensively studied and has been shown to be effective in various disease models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6, which are involved in various diseases such as HIV, cancer, and inflammation. The compound has also been shown to reduce the migration and activation of immune cells, which play a crucial role in the immune response. These effects have been demonstrated in various disease models and have been shown to be dose-dependent.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments. The compound has been extensively studied in various disease models and has been shown to be effective in reducing inflammation and immune cell activation. The compound is also relatively stable and can be easily synthesized in large quantities. However, the compound has limited solubility in water, which can limit its use in certain experiments. The compound also has limited selectivity for CCR5, which can lead to off-target effects.
Orientations Futures
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide has several potential future directions. The compound has been investigated for its potential use in the treatment of various diseases such as HIV, cancer, and inflammation. However, more research is needed to fully understand the mechanism of action and potential side effects of the compound. Future research could also focus on optimizing the synthesis method for higher yields and purity. Additionally, the compound could be modified to improve its selectivity and reduce off-target effects. Overall, this compound has promising potential for therapeutic applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This method has been reported in various research publications and has been optimized for higher yields and purity.
Applications De Recherche Scientifique
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. The compound has been investigated for its ability to selectively block the chemokine receptor CCR5, which plays a crucial role in the immune system and has been implicated in various diseases such as HIV, cancer, and inflammation. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C16H25NO3S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-12-10-15(20-3)16(11-13(12)2)21(18,19)17-14-8-6-4-5-7-9-14/h10-11,14,17H,4-9H2,1-3H3 |
Clé InChI |
TUVAHHWVCHMCKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCCC2)OC |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)








![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)